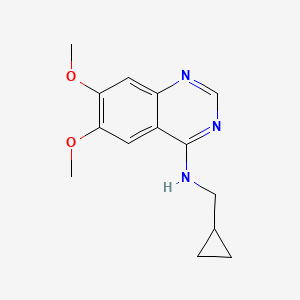

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-18-12-5-10-11(6-13(12)19-2)16-8-17-14(10)15-7-9-3-4-9/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZLLVFCQGFKFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.

Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through nucleophilic substitution reactions using cyclopropylmethyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group or the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Cyclopropylmethyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine is a heterocyclic aromatic compound belonging to the quinazoline class. It has a cyclopropylmethyl group and dimethoxy substitutions on the quinazoline ring. This compound is investigated for diverse biological activities, making it of interest in medicinal chemistry and pharmacology.

Scientific Research Applications

This compound is used in several scientific research applications:

- Chemistry It serves as a building block for synthesizing more complex molecules.

- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties. Research has indicated that this compound may interact with specific enzymes or receptors involved in disease pathways.

- Medicine It is explored for potential therapeutic applications, especially in developing new drugs. Its structural features may enhance its interaction with biological targets, making it a candidate for therapeutic applications.

- Industry It is used in synthesizing various industrial chemicals and materials.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. Quinazoline N-oxides can form during oxidation.

- Potassium permanganate can be used in acidic or neutral conditions.

- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduced quinazoline derivatives can form during reduction.

- Lithium aluminum hydride in dry ether or sodium borohydride in methanol can be used.

- Substitution It can undergo nucleophilic substitution reactions, particularly at the amine group or the methoxy groups. Various substituted quinazoline derivatives can form depending on the nucleophile used.

- Cyclopropylmethyl halides in the presence of a base like sodium hydride can be used.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Mechanistic Insights

- DW-8: Activates intrinsic apoptosis via ROS generation, caspase-9/3 cleavage, and G2/M cell cycle arrest in SW620 colorectal cancer cells. Selective cytotoxicity (IC₅₀: 6.15 µM in SW620 vs. 14.05 µM in non-cancerous cells) .

- AG1478 : Targets EGFR kinase by competitively inhibiting ATP binding, leading to reduced tumor proliferation .

- Pyrrolidine Derivatives : Exhibit varied inhibitory profiles depending on alkyl chain length; longer chains (e.g., butyl-pyrrolidine) enhance solubility but may reduce target affinity .

Structure-Activity Relationships (SAR)

- Halogenated Aryl Groups (e.g., DW-8, AG1478):

- Alkylamine Chains (e.g., pyrrolidine-ethyl):

- Cyclopropylmethyl :

- Combines rigidity (favorable for target engagement) with moderate logP (~2.5–3.0), suggesting balanced absorption and distribution properties.

Biological Activity

N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is part of the quinazoline family, characterized by a bicyclic structure that includes a quinazoline ring. The presence of dimethoxy groups and a cyclopropylmethyl substituent contributes to its unique pharmacological profile.

Research indicates that this compound modulates various biological pathways through interaction with specific receptors. Notably, it has been identified as an agonist for neurotensin receptor 1 (NTR1), which is implicated in pain modulation and neuroprotection. The compound's binding affinity and selectivity for NTR1 suggest its potential in treating conditions such as pain and neurodegenerative diseases .

Antinociceptive Activity

In preclinical studies, this compound demonstrated significant antinociceptive effects. For instance, in rodent models, the compound exhibited robust pain relief with minimal side effects typically associated with opioid analgesics. This was evidenced by tests such as the hot plate test and abdominal constriction test, where it showed effective dose ranges (ED50) comparable to existing pain medications .

Neuroprotective Properties

The compound's agonistic activity at NTR1 also suggests potential neuroprotective effects. Studies have shown that activation of this receptor can lead to reduced neuronal damage in models of neurodegeneration. This positions this compound as a candidate for further investigation in neuroprotective therapies .

Case Studies

Case Study 1: Pain Management in Rodent Models

A study evaluated the efficacy of this compound in various pain models. The results indicated that the compound significantly reduced pain responses without inducing sedation or aversion behaviors commonly seen with traditional opioids. This study highlights the compound's potential as a safer alternative for pain management .

Case Study 2: Neuroprotection in Neurodegenerative Models

Another investigation focused on the neuroprotective effects of the compound in models of Alzheimer's disease. It was found that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting its role in mitigating neurodegenerative processes .

Comparative Biological Activity Table

| Compound | Target Receptor | ED50 (mg/kg) | Neuroprotective Effects | Sedation/Aversion |

|---|---|---|---|---|

| This compound | NTR1 | 0.20 - 0.30 | Yes | Minimal |

| Traditional Opioids | μ-opioid receptor | Varies | Limited | High |

Q & A

Q. What are the optimized synthetic routes for N-(cyclopropylmethyl)-6,7-dimethoxyquinazolin-4-amine, and how can purity be validated?

Methodological Answer: The synthesis typically involves nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with cyclopropylmethylamine. Key steps include:

- Reaction Conditions : Use a mixed solvent system (e.g., THF/i-PrOH) at 65°C for 24 hours to enhance reactivity .

- Purification : Column chromatography (gradient elution with ethyl acetate/petroleum ether) yields pure product.

- Validation :

-

HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight.

-

Elemental Analysis for C, H, N composition (e.g., ±0.3% deviation from theoretical values) .

-

NMR (1H/13C) to verify substitution patterns and cyclopropane integrity.

Table 1: Representative Synthesis Parameters

Reagent Equivalents Solvent Temp (°C) Yield (%) Cyclopropylmethylamine 4.0 THF/i-PrOH 65 ~85* *Theoretical yield based on analogous syntheses .

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Structural confirmation requires multi-modal characterization:

- 1H NMR : Key signals include methoxy groups (δ 3.8–4.0 ppm) and cyclopropane protons (δ 0.5–1.2 ppm).

- 13C NMR : Quinazoline carbons (δ 150–160 ppm) and cyclopropane carbons (δ 5–10 ppm).

- HRMS : Exact mass match (e.g., [M+H]+ calculated vs. observed ± 2 ppm).

- X-ray Crystallography (if crystalline) for unambiguous confirmation of stereochemistry .

Advanced Research Questions

Q. How does this compound induce apoptosis in cancer cells?

Methodological Answer: Mechanistic studies involve:

- Cytotoxicity Assays : MTT/WST-1 to determine IC50 values (e.g., 24–72 hr exposure in colon cancer cell lines) .

- Apoptosis Markers :

-

Flow Cytometry with Annexin V/PI staining to quantify early/late apoptosis.

-

Caspase-3/7 Activation via fluorogenic substrates (e.g., Ac-DEVD-AMC).

Table 2: Example Apoptosis Data (Analogous Compounds)

Compound IC50 (μM) Caspase-3 Activation (Fold) Annexin V+ (%) DW-8 (Colon Cancer) 12.4 3.8 45.2 AG1478 (EGFR Inhibitor) 0.15 5.2 62.1 Data adapted from .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

Methodological Answer:

- Rodent Models : Use Sprague-Dawley rats (n ≥ 5/group) for PK studies. Administer via oral gavage or i.v. (dose range: 10–50 mg/kg).

- Tissue Distribution : LC-MS/MS to quantify compound levels in plasma, liver, and tumors.

- Efficacy : Xenograft models (e.g., HCT-116 colon cancer) with biweekly tumor volume measurements. Statistical analysis via ANOVA (GraphPad Prism) .

Q. How can contradictions in toxicity data be resolved (e.g., cell viability vs. morphological changes)?

Methodological Answer:

- Counter-Screening Assays : Use platforms like WS1 fibroblasts to distinguish cancer-selective toxicity .

- Morphological Profiling : High-content imaging (e.g., Cell Painting) to link cytotoxicity to organelle damage.

- Mechanistic Deconvolution : Compare transcriptomic profiles (RNA-seq) of treated vs. control cells to identify off-target pathways .

Q. What experimental strategies validate EGFR inhibition as the primary mechanism of action?

Methodological Answer:

- Kinase Assays : Recombinant EGFR kinase domain + ATP-analog probes (e.g., ADP-Glo™). IC50 values < 100 nM suggest potency .

- Cellular Phosphorylation : Western blot for p-EGFR (Tyr1068) suppression in A431 epidermoid carcinoma cells.

- Rescue Experiments : Overexpress constitutively active EGFR mutants; loss of compound efficacy confirms target specificity .

Data Contradiction Analysis

- Example Conflict : A study reports high cytotoxicity but no apoptosis.

Resolution :

Note : Replace analogs (e.g., AG1478, DW-8) with target compound data when available. For synthesis, adapt protocols from ; for mechanisms, leverage methodologies from . Avoid commercial sources per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.